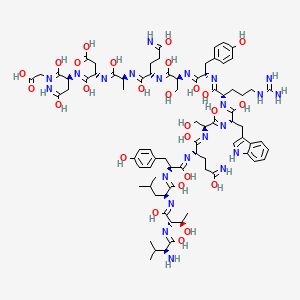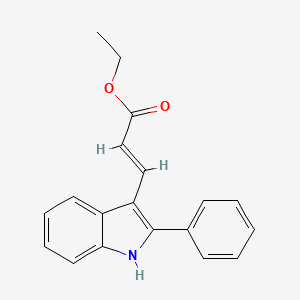
Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate: is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features an indole core substituted with a phenyl group and an acrylate ester, making it a potentially interesting molecule for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate typically involves the condensation of an indole derivative with an appropriate acrylate ester. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone to form the indole core. This is followed by esterification with ethyl acrylate under acidic or basic conditions.
Industrial Production Methods: Industrial production methods for such compounds often involve multi-step synthesis with optimization for yield and purity. The use of catalysts, controlled temperatures, and specific solvents can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.
Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate can be used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: In biological research, indole derivatives are often studied for their potential as enzyme inhibitors, receptor agonists, or antagonists.
Industry: In the industrial sector, such compounds can be used in the synthesis of dyes, pigments, and other materials.
Wirkmechanismus
The mechanism of action for Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The molecular pathways involved would vary based on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A naturally occurring plant hormone.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness: Ethyl 3-(2-phenyl-1H-3-indolyl)-acrylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other indole derivatives.
Eigenschaften
Molekularformel |
C19H17NO2 |
|---|---|
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
ethyl (E)-3-(2-phenyl-1H-indol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C19H17NO2/c1-2-22-18(21)13-12-16-15-10-6-7-11-17(15)20-19(16)14-8-4-3-5-9-14/h3-13,20H,2H2,1H3/b13-12+ |
InChI-Schlüssel |
SNGZGQLRNGHEQX-OUKQBFOZSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/C1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
Kanonische SMILES |
CCOC(=O)C=CC1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



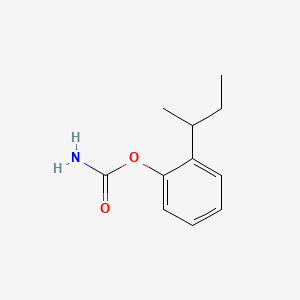
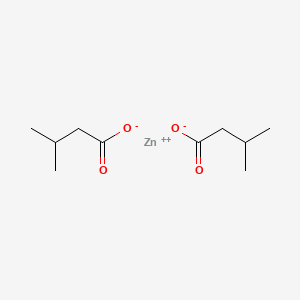


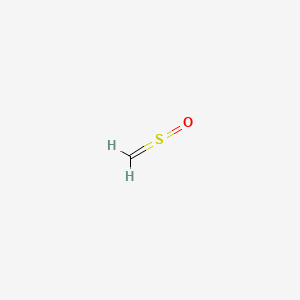

![Octadecanoic acid, 2-[(2-hydroxyethyl)(1-oxooctadecyl)amino]ethyl ester](/img/structure/B13751589.png)
![1-[(4-Tert-butylphenyl)methyl]-3-[[2-(methanesulfonamido)phenyl]methyl]thiourea](/img/structure/B13751592.png)
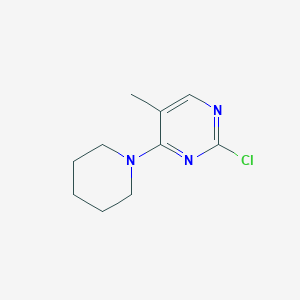
![2',4'-Difluoro-3-(4-methylpiperazine-1-carbonyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13751606.png)


